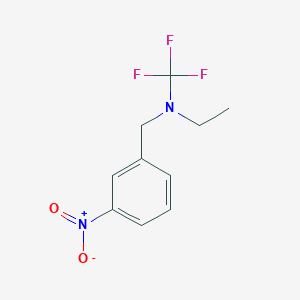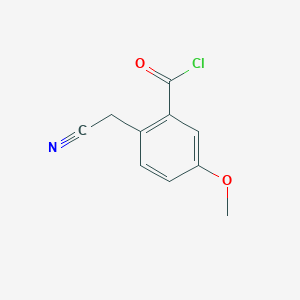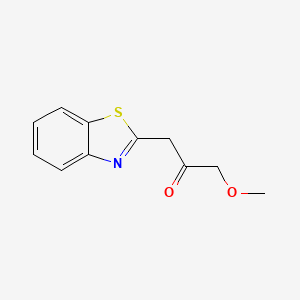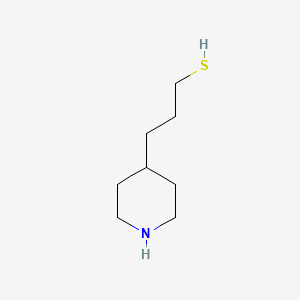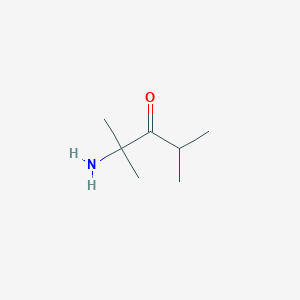![molecular formula C18H26N2O3 B13960911 Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13960911.png)
Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[45]decane-8-carboxylate is a spiro compound characterized by its unique bicyclic structure, which includes two rings linked by a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spiro compound .
Industrial Production Methods
the general approach involves the use of commercially available reagents and standard organic synthesis techniques to produce the compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen in the presence of Raney nickel are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes . The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure allows it to interact with various biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H26N2O3 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C18H26N2O3/c21-13-12-19-9-6-18(15-19)7-10-20(11-8-18)17(22)23-14-16-4-2-1-3-5-16/h1-5,21H,6-15H2 |
Clave InChI |
SDAMKETVWMOYPL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12CCN(C2)CCO)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13960835.png)
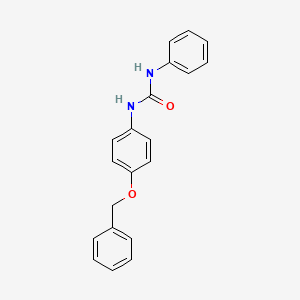


![4H-Pyrazolo[4,5,1-de]pteridine](/img/structure/B13960846.png)
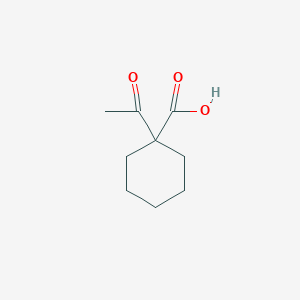
![6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one](/img/structure/B13960857.png)
![3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13960861.png)

